molecular formula C21H25N5O4S B12163437 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B12163437
M. Wt: 443.5 g/mol
InChI Key: XSMPLMAMLHBICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic molecule featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group and a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety connected via a butan-1-one linker. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the triazolopyridine fragment may contribute to aromatic stacking interactions.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C21H25N5O4S/c1-30-17-8-10-18(11-9-17)31(28,29)25-15-13-24(14-16-25)21(27)7-4-6-20-23-22-19-5-2-3-12-26(19)20/h2-3,5,8-12H,4,6-7,13-16H2,1H3

InChI Key

XSMPLMAMLHBICH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions.

    Construction of the triazole ring: This involves the cyclization of appropriate precursors, such as hydrazine derivatives, with pyridine carboxylic acids or their derivatives.

    Coupling of the two moieties: The final step involves the coupling of the piperazine and triazole moieties through a butanone linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can yield a thiol.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Recent studies suggest that compounds containing piperazine and triazole moieties exhibit significant antidepressant effects. These compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The sulfonyl group may enhance the compound's solubility and bioavailability, making it a candidate for further antidepressant development .
  • Anticonvulsant Properties :
    • The presence of the triazole ring is associated with anticonvulsant activity. Research indicates that similar compounds have shown efficacy in reducing seizure frequency in animal models. The mechanism is believed to involve modulation of GABAergic neurotransmission, which is critical in seizure control .
  • Antimicrobial Activity :
    • Preliminary investigations have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. The methoxyphenyl group may play a role in enhancing the lipophilicity of the compound, allowing for better membrane penetration and increased antimicrobial efficacy .

Case Study 1: Antidepressant Effects

A study published in MDPI examined the antidepressant-like effects of similar piperazine derivatives in rodent models. The results indicated that these compounds significantly reduced depressive behaviors when administered at specific dosages. The study highlighted the importance of the sulfonyl group in enhancing the pharmacokinetic profile of these compounds .

Case Study 2: Anticonvulsant Activity

Research conducted on triazole-containing compounds demonstrated their effectiveness in various seizure models (e.g., maximal electroshock and pentylenetetrazol models). The study found that modifications to the triazole structure could lead to increased potency in seizure suppression, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantModulation of serotonin levels
AnticonvulsantGABAergic modulation
AntimicrobialMembrane penetration enhancement

Mechanism of Action

The mechanism of action of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperazine ring can interact with neurotransmitter receptors, while the triazole ring can inhibit specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidine/Pyridine Cores

  • Compound 1 : 1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one (CAS: 920386-45-4)
    • Key Differences : Replaces the triazolopyridine with a triazolopyrimidine core and substitutes the 4-methoxyphenylsulfonyl group with a 4-fluorophenyl-triazolopyrimidine.
    • Implications : The fluorophenyl group may enhance metabolic stability compared to methoxy groups, while the pyrimidine core could alter binding affinity due to increased nitrogen content .
    • Synthesis : Similar coupling strategies (arylpiperazine + carboxylic acid derivatives) suggest shared synthetic pathways with the target compound .

Arylpiperazine Derivatives with Pyrazole Moieties

  • Compound 5 (MK69/RTC193): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Differences: Substitutes the triazolopyridine with a pyrazole ring and replaces the sulfonyl group with a trifluoromethylphenyl group. Pyrazole moieties are associated with kinase inhibition or antiviral activity . Biological Relevance: Pyrazole derivatives are noted for antiviral properties (e.g., anti-HIV or flavivirus activity), suggesting possible therapeutic overlap .

Methoxyphenyl-Containing Heterocycles

  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • Key Differences : Lacks the piperazine and sulfonyl groups but shares the 4-methoxyphenyl motif.
    • Implications : The methoxy group enhances electron-donating capacity, which may stabilize aromatic interactions in target binding. Pyrazole derivatives here demonstrate antibacterial and antiviral activity, indicating that methoxyphenyl groups can synergize with heterocycles for bioactivity .

Comparative Analysis Table

Feature Target Compound Compound 1 Compound 5 (MK69) 3-(4-Methoxyphenyl)pyrazole
Core Heterocycle [1,2,4]Triazolo[4,3-a]pyridine [1,2,3]Triazolo[4,5-d]pyrimidine Pyrazole Pyrazole
Substituent on Piperazine 4-Methoxyphenylsulfonyl 4-Fluorophenyl-triazolopyrimidine 4-(Trifluoromethyl)phenyl N/A (No piperazine)
Linker Butan-1-one Butan-1-one Butan-1-one Aldehyde
Key Functional Groups Sulfonyl, methoxy Fluoro, pyrimidine Trifluoromethyl, pyrazole Methoxy, aldehyde
Potential Bioactivity Hypothesized CNS/antiviral* Kinase inhibition (inferred from fluorophenyl) Antiviral (pyrazole-based) Antiviral, antibacterial

*Inferred from structural similarity to arylpiperazine CNS agents and triazolopyridine antiviral scaffolds.

Biological Activity

The compound 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one (CAS Number: 1401593-27-8) is a synthetic molecule that integrates diverse pharmacophores known for their biological activities. This article delves into its biological activity, examining its pharmacological potential based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N6O4SC_{21}H_{30}N_{6}O_{4}S, with a molecular weight of 462.6 g/mol. The structure incorporates a piperazine ring, a triazole moiety, and a methoxyphenylsulfonyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole and piperazine rings have shown significant antibacterial and antifungal properties. For instance, studies on benzotriazole derivatives demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Triazole derivatives are recognized for their anticancer effects. A study indicated that certain triazolethiones exhibit cytotoxicity against cancer cell lines, showcasing their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Compounds with sulfonamide functionalities are often linked to anti-inflammatory activity. The presence of the sulfonyl group in the compound may enhance its therapeutic profile against inflammatory diseases .

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of various derivatives similar to our compound. The results indicated that the presence of bulky hydrophobic groups enhances antimicrobial activity. For example:

CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateStrong
Compound BStrongModerate
Target Compound ModeratePending Evaluation

Anticancer Evaluation

In vitro tests were conducted using the MCF-7 breast cancer cell line to assess the cytotoxic effects of triazole derivatives:

CompoundIC50 (µM)Reference
Compound X5.5Cisplatin
Compound Y3.2Doxorubicin
Target Compound Pending Evaluation-

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through enzyme inhibition assays:

Enzyme TargetIC50 (µM)Reference
COX-110.5Aspirin
COX-28.0Ibuprofen
Target Compound Pending Evaluation-

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A series of benzotriazole derivatives were tested for their ability to inhibit bacterial growth, showing promising results against multidrug-resistant strains.
  • Case Study on Cancer Treatment : Research on triazole-containing compounds demonstrated significant reduction in tumor size in animal models when administered alongside conventional chemotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.